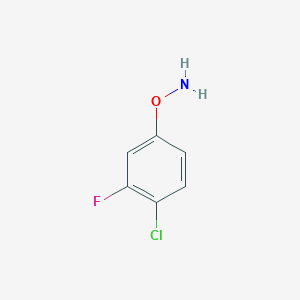

O-(4-Chloro-3-fluorophenyl)hydroxylamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5ClFNO |

|---|---|

Molecular Weight |

161.56 g/mol |

IUPAC Name |

O-(4-chloro-3-fluorophenyl)hydroxylamine |

InChI |

InChI=1S/C6H5ClFNO/c7-5-2-1-4(10-9)3-6(5)8/h1-3H,9H2 |

InChI Key |

XSDHZHPFEHYTCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1ON)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies for O 4 Chloro 3 Fluorophenyl Hydroxylamine and Analogous Structures

Strategies for O-Arylation of Hydroxylamines

The direct arylation of the oxygen atom of hydroxylamine (B1172632) or its derivatives is a critical step in the synthesis of O-arylhydroxylamines. Several powerful reactions have been developed for this purpose, including Mitsunobu-type reactions and various nucleophilic substitution and condensation reactions.

The Mitsunobu reaction is a versatile method for the formation of C-O bonds and has been effectively applied to the synthesis of O-arylhydroxylamines. missouri.edu This approach typically involves the reaction of an alcohol (in this case, a phenol) with an acidic pronucleophile in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

For the synthesis of O-arylhydroxylamines, N-hydroxyphthalimide is often used as a stable and effective hydroxylamine equivalent. The general procedure involves the coupling of a phenol (B47542) with N-hydroxyphthalimide under Mitsunobu conditions. nih.gov The reaction proceeds through the activation of the alcohol by the phosphine-azodicarboxylate adduct, followed by nucleophilic attack by the N-hydroxyphthalimide. missouri.edu

A key advantage of using N-hydroxyphthalimide is its ability to act as a protecting group for the highly reactive hydroxylamine moiety. Following the successful O-arylation, the phthalimide (B116566) group can be removed under mild conditions, typically through hydrazinolysis (reaction with hydrazine), to yield the desired free O-arylhydroxylamine. nih.gov This two-step process, involving a Mitsunobu reaction followed by deprotection, provides a reliable route to O-arylhydroxylamines that might be otherwise difficult to synthesize directly. nih.govresearchgate.net

Table 1: Key Steps in Mitsunobu-Type Synthesis of O-Arylhydroxylamines

| Step | Description | Reagents |

| 1. Coupling | The phenol is coupled with N-hydroxyphthalimide. | Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) |

| 2. Deprotection | The phthalimide protecting group is removed. | Hydrazine (B178648) monohydrate |

This methodology has been successfully employed in the synthesis of various O-substituted hydroxylamines and their derivatives. nih.govresearchgate.net

Nucleophilic aromatic substitution (SNAr) provides a direct pathway for the synthesis of O-arylhydroxylamines, particularly when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.comwikipedia.org In this reaction, a nucleophile displaces a leaving group (typically a halide) on the aromatic ring. wikipedia.org For the synthesis of a compound like O-(4-Chloro-3-fluorophenyl)hydroxylamine, a suitably activated precursor would be required. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized carbanion intermediate. chemistrysteps.com The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. masterorganicchemistry.com

Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the O-arylation of hydroxylamine equivalents. organic-chemistry.orgnih.gov These methods offer broad substrate scope and can be performed under milder conditions compared to traditional SNAr reactions. nih.gov In a typical palladium-catalyzed O-arylation, an aryl halide (such as 1-bromo-4-chloro-3-fluorobenzene) is coupled with a hydroxylamine equivalent, like ethyl acetohydroximate, in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.orgnih.gov The use of bulky biarylphosphine ligands has been shown to be particularly effective in promoting the C-O bond-forming reductive elimination step. nih.gov The resulting O-arylated product can then be hydrolyzed to afford the free O-arylhydroxylamine. organic-chemistry.orgorganic-chemistry.org

Table 2: Comparison of Nucleophilic Substitution and Pd-Catalyzed Arylation

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Palladium-Catalyzed O-Arylation |

| Aromatic Ring Requirement | Must be activated by electron-withdrawing groups. masterorganicchemistry.comchemistrysteps.com | Broader scope, including electron-rich and electron-neutral aryl halides. organic-chemistry.orgnih.gov |

| Reaction Conditions | Often requires harsh conditions (high temperature, strong base). | Generally milder reaction conditions. nih.gov |

| Catalyst | Typically uncatalyzed. | Requires a palladium catalyst and a ligand. organic-chemistry.orgnih.gov |

| Hydroxylamine Source | Hydroxylamine or its protected forms. | Hydroxylamine equivalents like ethyl acetohydroximate. organic-chemistry.org |

Precursor Synthesis and Halogenation Approaches for the 4-Chloro-3-fluorophenyl Moiety

The synthesis of the specific 4-chloro-3-fluorophenyl moiety is a critical aspect of producing this compound. A common starting material for this is 3-fluoroaniline (B1664137). nih.gov The synthesis of the target aromatic system can be achieved through electrophilic halogenation of this precursor. wikipedia.org

A process for the halogenation of aromatic amine compounds, such as 3-fluoroaniline, can be employed to introduce a chlorine atom at the 4-position. google.com This process often involves forming a mixture of the aromatic amine with a quaternary ammonium (B1175870) halide and then halogenating with a molecular halogen. google.com For the synthesis of the 4-chloro-3-fluorophenyl precursor, chlorination of 3-fluoroaniline would be the key step. The regioselectivity of the halogenation is directed by the existing substituents on the aromatic ring. In the case of 3-fluoroaniline, the amino group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-directing group. The interplay of these directing effects will influence the position of the incoming chlorine atom.

Another approach involves the nitration of o-chlorotrifluoromethyl benzene (B151609) to produce 4-nitro-2-trifluoromethyl chlorobenzene, which can then be reduced to the corresponding aniline (B41778). google.com While this specific example leads to a trifluoromethyl derivative, similar strategies of nitration followed by reduction can be applied to appropriately substituted benzenes to generate the desired aniline precursor.

Optimization of Reaction Conditions and Yields for O-Arylhydroxylamine Synthesis

The efficiency and yield of O-arylhydroxylamine synthesis are highly dependent on the reaction conditions. Careful optimization of parameters such as the solvent system and the choice of catalyst is crucial for achieving the desired outcome. researchgate.net

The choice of solvent can significantly impact the rate and selectivity of chemical reactions, including the synthesis of O-arylhydroxylamines. nih.gov The polarity of the solvent can influence the solubility of reactants and intermediates, as well as the stabilization of transition states. nih.gov For instance, in nucleophilic aromatic substitution reactions, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can accelerate the reaction by solvating the cation of the nucleophile, thereby increasing its reactivity. scite.ai

In palladium-catalyzed coupling reactions, the solvent must be capable of dissolving the catalyst, substrates, and any additives. Common solvents for these reactions include toluene, dioxane, and dimethylformamide (DMF). The choice of solvent can also affect the catalyst's activity and stability.

In many modern synthetic methods for O-arylhydroxylamines, the catalyst system plays a pivotal role in determining the reaction's success. For palladium-catalyzed O-arylation, the combination of a palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand is critical. nih.gov The ligand's structure influences the catalyst's reactivity and selectivity. Bulky, electron-rich biarylphosphine ligands have been found to be particularly effective for C-O cross-coupling reactions. nih.gov

In the context of producing N-aryl hydroxylamines through the hydrogenation of nitroaromatics, supported platinum catalysts, such as Pt/SiO₂, have been shown to be highly effective. rsc.org The selectivity of this reaction can be further enhanced by the addition of promoters or inhibitors. For example, the addition of amines can promote the conversion of the nitroaromatic starting material, while dimethyl sulfoxide (DMSO) can inhibit the further hydrogenation of the hydroxylamine to the corresponding aniline, thus increasing the yield of the desired N-aryl hydroxylamine. rsc.orgnih.gov

Table 3: Examples of Catalyst Systems and Their Effects

| Reaction Type | Catalyst System | Effect |

| Pd-Catalyzed O-Arylation | Pd(OAc)₂ / t-BuBrettPhos | Promotes C-O reductive elimination under mild conditions, leading to high yields of O-arylhydroxylamines. organic-chemistry.orgnih.gov |

| Hydrogenation of Nitroaromatics | Pt/SiO₂ with triethylamine (B128534) and DMSO | Triethylamine promotes the conversion of the nitroaromatic, while DMSO inhibits over-reduction to the aniline, enhancing selectivity for the N-aryl hydroxylamine. rsc.org |

Advanced Purification and Isolation Techniques in O-Arylhydroxylamine Chemistry

The successful synthesis of O-arylhydroxylamines, including substituted analogues like this compound, is critically dependent on effective purification and isolation strategies. Due to the nature of the synthetic reactions and the potential for side-product formation, a multi-step purification protocol is often necessary to achieve the high degree of purity required for subsequent applications. Advanced techniques typically involve a combination of extraction, chromatography, and recrystallization, tailored to the specific physical and chemical properties of the target compound.

Initial Workup and Extraction

Following synthesis, the initial purification step, commonly referred to as the workup, involves separating the desired product from the crude reaction mixture. Liquid-liquid extraction is a fundamental technique employed for this purpose. The reaction mixture is typically quenched, often with an aqueous solution, and then extracted with a water-immiscible organic solvent such as diethyl ether or chloroform. thieme-connect.degoogle.com This process partitions the O-arylhydroxylamine into the organic phase, while inorganic salts and highly polar impurities remain in the aqueous phase. The organic layer may undergo further washing with alkaline solutions, like sodium bicarbonate, to remove acidic impurities, or with brine to reduce the water content before drying. google.com

In cases where the O-arylhydroxylamine is basic, an acid-base extraction can be a powerful purification tool. The product can be converted into its hydrochloride salt by treatment with hydrogen chloride (HCl). google.com This salt, often insoluble in non-polar organic solvents, can be isolated by filtration, leaving non-basic impurities behind in the solvent. The free hydroxylamine can then be regenerated by treatment with a base.

Chromatographic Methods

Chromatography is a cornerstone of purification in modern organic chemistry, enabling the separation of compounds with very similar properties.

Flash Column Chromatography: This is the most prevalent chromatographic technique for purifying O-arylhydroxylamines on a laboratory scale. mdpi.com The crude product from the initial workup is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. mdpi.com A carefully selected solvent system (the mobile phase or eluent) is then passed through the column. Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. The selection of an appropriate eluent system, often guided by preliminary analysis using Thin-Layer Chromatography (TLC), is crucial for effective separation. mdpi.com

| Stationary Phase | Mobile Phase (Eluent) | Application Context | Reference |

|---|---|---|---|

| Silica Gel | Petroleum Ether / Ethyl Acetate | Purification of spiro-isoxazolidine precursors derived from arylhydroxylamines. | mdpi.com |

| Silica Gel / Florisil (two-layered) | Ethyl Acetate / Hexane | Purification of N-arylhydroxylamine products. | thieme-connect.de |

| Silica Gel | Chloroform / Hexane | Isolation of substituted N-arylhydroxylamines. | thieme-connect.de |

Thin-Layer Chromatography (TLC): While primarily an analytical tool, TLC is indispensable for the development of purification protocols. mdpi.com It is used to monitor the progress of a reaction and to identify the optimal solvent system for flash column chromatography by assessing the separation of the product spot from impurity spots on a TLC plate. mdpi.comchemistryhall.com

Recrystallization

For O-arylhydroxylamines that are solid at room temperature, recrystallization is a powerful final purification step to obtain material of high purity. thieme-connect.de The technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. youtube.com The crude solid is dissolved in a minimum amount of a suitable hot solvent, and the solution is allowed to cool slowly. youtube.com As the temperature decreases, the solubility of the desired compound drops, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the cold solvent (mother liquor). youtube.commt.com The pure crystals are then collected by filtration. youtube.com The choice of solvent is paramount for successful recrystallization. rochester.edu

| Solvent/System | Properties and Applications | Reference |

|---|---|---|

| Ethanol / Hexane | A polar/non-polar solvent pair often used for compounds with intermediate polarity. The compound is dissolved in the better solvent (ethanol) and the poorer solvent (hexane) is added to induce crystallization. | thieme-connect.derochester.edu |

| Benzene | Used for recrystallizing certain N-arylhydroxylamines, though its use is now restricted due to toxicity. | thieme-connect.de |

| Carbon Tetrachloride (CCl4) | Mentioned in older literature for recrystallization; its use is also highly restricted. | thieme-connect.de |

| Water | Effective for polar, water-soluble compounds, particularly salts like hydrochloride derivatives. | rochester.edu |

Chemical Reactivity and Transformation Pathways of O 4 Chloro 3 Fluorophenyl Hydroxylamine

Fundamental Reactivity of the O-Arylhydroxylamine Functional Group

O-Arylhydroxylamines can undergo oxidation to yield several products depending on the oxidant and reaction conditions. Mild oxidation typically converts the hydroxylamine (B1172632) to the corresponding nitroso derivative. evitachem.comresearchgate.net This transformation involves the removal of two electrons and two protons. Stronger oxidizing agents or different conditions can lead to further oxidation to nitro compounds. google.com The presence of transition metal ions can also facilitate the decomposition or oxidation of hydroxylamines. researchgate.net The oxidation of N,N-disubstituted hydroxylamines to nitrones is a well-established transformation, often employing reagents like manganese dioxide (MnO2) or sodium hypochlorite (B82951) (NaOCl). chimia.ch For primary arylhydroxylamines, the primary oxidation product is the nitrosoarene. researchgate.net

| Reactant Class | Oxidizing Agent | Product Class | Reference |

| Arylhydroxylamine | Mild Oxidants (e.g., air, Fe(III)) | Nitrosoarene | evitachem.comnih.gov |

| Arylhydroxylamine | Strong Oxidants (e.g., ozone) | Nitroarene | google.com |

| N,N-Disubstituted Hydroxylamine | MnO₂, NaOCl, HgO | Nitrone | chimia.ch |

The nitrogen atom of the O-arylhydroxylamine group is nucleophilic and readily reacts with acylating agents, such as acid chlorides or anhydrides, to form N-acylhydroxylamine derivatives. This reaction is a standard method for protecting the hydroxylamine group or for synthesizing more complex molecules. For instance, the reduction of nitroaromatic compounds in the presence of zinc and acetic anhydride (B1165640) directly yields N,O-diacetylated N-arylhydroxylamines. rsc.org This indicates that both the nitrogen and the oxygen atoms can be acylated, although N-acylation is typically the primary reaction pathway under standard conditions.

Condensation Reactions with Carbonyl Compounds for Oxime and Imine Formation

One of the most characteristic reactions of hydroxylamines is their condensation with aldehydes and ketones to form oximes. wikipedia.orgtestbook.com The reaction proceeds via a nucleophilic addition of the hydroxylamine's nitrogen atom to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of a water molecule to yield the C=N double bond of the oxime. quora.comstackexchange.com This reaction is acid-catalyzed and reversible. testbook.com Aldehydes react with hydroxylamine to form aldoximes, while ketones produce ketoximes. testbook.com Given its structure, O-(4-Chloro-3-fluorophenyl)hydroxylamine would react with various carbonyl compounds to produce the corresponding O-(4-Chloro-3-fluorophenyl)oximes.

| Carbonyl Compound | Product Formed with this compound | Product Class |

| Acetaldehyde | Acetaldehyde O-(4-chloro-3-fluorophenyl)oxime | Aldoxime Ether |

| Acetone | Acetone O-(4-chloro-3-fluorophenyl)oxime | Ketoxime Ether |

| Benzaldehyde | Benzaldehyde O-(4-chloro-3-fluorophenyl)oxime | Aldoxime Ether |

| Cyclohexanone | Cyclohexanone O-(4-chloro-3-fluorophenyl)oxime | Ketoxime Ether |

Nucleophilic Reactivity and Derivatization Strategies

The primary nucleophilic site in O-arylhydroxylamines is the nitrogen atom. evitachem.com This allows for a range of derivatization strategies beyond acylation. For example, O-arylhydroxylamines can be synthesized via palladium-catalyzed C-O cross-coupling reactions using an hydroxylamine equivalent like ethyl acetohydroximate with aryl halides. organic-chemistry.orgmit.edunih.govnih.gov This modern synthetic approach highlights the utility of manipulating the nucleophilic character of hydroxylamine precursors to build complex O-arylhydroxylamine structures. The oxygen atom can also act as a nucleophile in certain transition-metal-catalyzed reactions, such as allylic substitutions, particularly when the nitrogen has an electron-withdrawing substituent. organic-chemistry.org

Reductive Transformations and Rearrangement Mechanisms

O-Arylhydroxylamines are intermediates in the reduction of nitroarenes to anilines. taylorfrancis.com Consequently, they can be reduced to the corresponding primary amines. evitachem.com A selective method for this transformation involves using reagents like zinc dust in a CO2/H2O system, which is known to reduce nitroarenes to N-arylhydroxylamines with high selectivity and could potentially be adapted for the further reduction to amines. rsc.org Human enzymes such as NADH cytochrome b5 reductase can also catalyze the reduction of arylhydroxylamines. nih.gov

Arylhydroxylamines are also known to undergo characteristic rearrangement reactions.

Bamberger Rearrangement : N-phenylhydroxylamines rearrange in the presence of strong aqueous acid to form 4-aminophenols. wiley-vch.de The mechanism involves the formation of a nitrenium ion intermediate, which is then attacked by water at the para-position. wiley-vch.de

nih.govacs.org-Rearrangements : O-Arylhydroxylamines can undergo nih.govacs.org-rearrangements catalyzed by transition metals like cobalt or copper. acs.org For instance, O-(Alkoxycarbonyl)-N-arylhydroxylamines have been converted to 2-aminophenol (B121084) derivatives through a cobalt-catalyzed nih.govacs.org-rearrangement of the alkoxycarbonyl group. acs.org

nih.govnih.gov Sigmatropic Rearrangement : Derivatives of O-arylhydroxylamines, such as O-arylketoximes, can undergo a nih.govnih.gov sigmatropic rearrangement to form substituted benzofurans, a reaction analogous to the Fischer indole (B1671886) synthesis. organic-chemistry.orgmit.edunih.gov

| Rearrangement Name | Substrate Class | Conditions | Major Product Class | Reference |

| Bamberger Rearrangement | N-Arylhydroxylamine | Strong Aqueous Acid | p-Aminophenol | wiley-vch.de |

| nih.govacs.org-Rearrangement | O-Acyl-N-arylhydroxylamine | Cobalt Catalyst | o-Aminophenol Derivative | acs.org |

| nih.govnih.gov Sigmatropic Rearrangement | O-Arylketoxime | Heat, Acid | Benzofuran | organic-chemistry.orgnih.gov |

Mechanistic Investigations of Key Reactions Involving O-Arylhydroxylamines

The mechanisms of several key reactions involving O-arylhydroxylamines have been subject to detailed investigation.

Oxime Formation : The condensation with carbonyls is a well-understood nucleophilic addition-elimination reaction. The rate-determining step can vary with pH, but the mechanism involves the initial formation of a carbinolamine intermediate which then dehydrates. testbook.comstackexchange.com

Bamberger Rearrangement : The mechanism proceeds through protonation of the hydroxylamine, elimination of water to form a resonance-stabilized nitrenium ion, and subsequent nucleophilic attack by water, followed by rearomatization. wiley-vch.de

nih.govacs.org-Rearrangement : Crossover and 18O-labeling experiments have been crucial in elucidating the mechanism of metal-catalyzed rearrangements. For the cobalt-catalyzed reaction of O-(alkoxycarbonyl)-N-arylhydroxylamines, labeling studies confirmed that the rearrangement of the benzyloxycarbonyloxy group proceeds in a nih.govacs.org manner rather than a nih.govnih.gov manner or through ionic N–O bond cleavage. acs.org

N-N Coupling : Computational studies on the desulfurdioxidative N-N coupling of N-arylhydroxylamines with N-sulfinylanilines suggest that an in situ generated O-sulfenylated arylhydroxylamine intermediate undergoes a retro-[2π+2σ] cycloaddition via a stepwise diradical mechanism to form the N−N bond. nih.gov

These mechanistic studies provide a fundamental understanding of the reactivity of the arylhydroxylamine functional group and enable the rational design of synthetic pathways involving these versatile compounds.

Study of Byproduct Formation and Control of Reaction Selectivity

Information regarding specific byproducts formed during the synthesis or reactions of this compound, and methods for controlling the selectivity of these reactions, is not detailed in the currently accessible scientific literature. General principles of organic synthesis suggest that reactions involving substituted hydroxylamines may yield various isomers or products from side reactions, but specific data for this compound is not published.

Role in Concerted Proton-Electron Transfer (PCET) Mechanisms in Organic Synthesis

There is no specific information available in the reviewed literature that describes the role or application of this compound in concerted proton-electron transfer (PCET) mechanisms within the context of organic synthesis. While hydroxylamines, in general, can participate in electron-transfer processes, the specific involvement and mechanistic studies for this particular halogenated compound have not been documented.

Applications of O 4 Chloro 3 Fluorophenyl Hydroxylamine in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Construction

The reactivity of the hydroxylamine (B1172632) moiety, combined with the specific substitution pattern of the phenyl ring, positions O-(4-Chloro-3-fluorophenyl)hydroxylamine as a potentially versatile building block for synthesizing more complex molecular architectures. Its core structure can be incorporated into larger molecules to access a variety of functionalized derivatives.

Precursor to Functionalized Anilines and Amidoximes

The hydroxylamine functional group is readily transformable, making it a synthetic precursor to other important nitrogen-containing groups.

Functionalized Anilines: O-Aryl hydroxylamines can serve as precursors to anilines through the reduction of the N-O bond. This transformation is a fundamental process in organic synthesis. A general method for synthesizing primary or secondary anilines involves the reaction of alcohols with arylsulfonyl hydroxylamines, proceeding through a C-C bond cleavage and amination sequence. nih.govresearchgate.net This suggests that this compound could potentially be used to generate 4-chloro-3-fluoroaniline, a valuable intermediate in its own right.

Amidoximes: Amidoximes are commonly synthesized through the nucleophilic addition of hydroxylamine (NH₂OH) to a nitrile. nih.govrsc.org This industrially significant reaction is typically performed by generating free hydroxylamine in situ from hydroxylamine hydrochloride and a base, which then reacts with the nitrile, often in an alcohol solvent at elevated temperatures. nih.govresearchgate.net It is important to note that O-substituted hydroxylamines, such as this compound, are not direct precursors for the standard synthesis of amidoximes, which requires the unsubstituted -NHOH group to add across the nitrile.

Intermediate in the Synthesis of Diverse Heterocyclic Scaffolds (e.g., Quinazolines, Isoxazoles, Pyrazoles)

Heterocyclic compounds are foundational to medicinal chemistry. While hydroxylamines are key precursors for certain heterocycles, their role varies depending on the target ring system.

Quinazolines: The synthesis of the quinazoline (B50416) ring system, a privileged scaffold in drug discovery, typically does not involve hydroxylamine precursors. nih.gov Common synthetic routes include the reaction of anthranilic acid derivatives with formamide (B127407) or the cyclization of N-acylanthranilic acids. researchgate.net Other methods involve Aza-Wittig reactions or metal-catalyzed processes. nih.gov Therefore, this compound is not a typical starting material for this class of heterocycles.

Isoxazoles: Isoxazoles are frequently synthesized via the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds. researchgate.netnih.gov Another prominent method is the 1,3-dipolar cycloaddition of a nitrile oxide (often generated in situ from an aldoxime) with an alkyne. nih.govmdpi.com A one-pot, three-component reaction of an aldehyde, hydroxylamine hydrochloride, and a β-ketoester is also an effective method for producing isoxazol-5(4H)-ones. These methods utilize hydroxylamine itself or its immediate derivatives (oximes), indicating that while related, this compound would not directly substitute for hydroxylamine in these classical cyclization reactions. One study demonstrated that the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride can lead to unexpected isoxazole (B147169) products through a complex reaction pathway. orientjchem.org

Pyrazoles: The construction of the pyrazole (B372694) ring is most commonly achieved through the condensation reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a molecule with equivalent reactivity, such as an α,β-unsaturated ketone. nih.govnih.govmdpi.com The use of hydroxylamine is not characteristic of pyrazole synthesis; hydrazine provides the necessary N-N bond integral to the pyrazole core. google.com

Role as a Reagent in Catalytic Chemical Transformations

The potential for this compound to act as a reagent in catalytic cycles is an area of speculative interest, based on the known reactivity of related compounds.

Iron-Catalyzed Aminative Difunctionalization of Alkenes

Iron-catalyzed reactions are of great interest due to the low cost and low toxicity of iron. While iron catalysis is used for various transformations, including the oxidative C-H functionalization of olefins, the specific use of this compound in such reactions is not documented in the reviewed literature. nih.gov Modern catalytic enantioselective aminative difunctionalization of alkenes has been achieved using copper-catalysis with azo compounds serving as the nitrogen source, rather than hydroxylamine derivatives. nih.gov

Strategic Incorporation of Halogenated Aromatic Systems in Advanced Synthetic Targets

The most significant potential application of this compound is as a specialized building block for introducing the 4-chloro-3-fluorophenyl moiety into bioactive molecules. The strategic placement of halogen atoms, particularly chlorine and fluorine, is a cornerstone of modern medicinal chemistry. digitellinc.comnih.gov

The inclusion of chlorine and fluorine can profoundly influence a drug candidate's physicochemical and pharmacokinetic properties. nih.govchemrxiv.org Fluorine, being the most electronegative element, can alter a molecule's pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions. nih.gov Chlorine can also increase metabolic stability and improve membrane permeability, and its ability to act as an isostere for other groups like methyl is a useful tool in drug design. chemrxiv.org The 3-chloro-2-fluorophenyl and related motifs have been successfully incorporated into potent inhibitors of therapeutic targets like MDM2. acs.org Therefore, this compound represents a valuable, pre-functionalized synthon for chemists aiming to leverage these benefits in the rational design of new therapeutic agents.

Table 1: Influence of Halogen Atoms in Drug Discovery

| Property | Effect of Fluorine Incorporation | Effect of Chlorine Incorporation |

|---|---|---|

| Metabolic Stability | Often increases by blocking sites of metabolic oxidation. nih.gov | Can increase stability and improve membrane permeability. chemrxiv.org |

| Binding Affinity | Can enhance affinity through hydrogen bonding and electrostatic interactions. nih.gov | Can participate in halogen bonding to enhance protein-ligand interactions. chemrxiv.org |

| Lipophilicity | Increases lipophilicity, which can affect absorption and distribution. | Increases lipophilicity; considered isolipophilic with a methyl group. chemrxiv.org |

| Acidity/Basicity (pKa) | Can significantly lower the pKa of nearby acidic or basic functional groups. | Has electronic withdrawing effects that can influence pKa. |

Derivatization for Analytical and Spectroscopic Research Applications

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. O-substituted hydroxylamines are well-known derivatizing agents for carbonyl compounds (aldehydes and ketones).

The reaction between a hydroxylamine derivative and a carbonyl compound forms a stable O-oxime ether. This reaction can be used to prepare standards for analysis or to tag analytes for detection by specific methods. For example, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common reagent used to derivatize carbonyls for analysis by gas chromatography with electron-capture detection (GC-ECD), which is highly sensitive to the polyfluorinated tag. nih.gov Similarly, derivatization can be used to prepare compounds for analysis by liquid chromatography with ultraviolet detection (LC-UVD). nih.gov

Based on these established principles, this compound could potentially be employed as a derivatizing reagent for aldehydes and ketones. The resulting oximes would incorporate the halogenated phenyl group, which could be detected by mass spectrometry or halogen-specific detectors. This application would be particularly useful for creating stable derivatives of volatile or unstable carbonyl compounds, enabling their accurate quantification in various matrices. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for O 4 Chloro 3 Fluorophenyl Hydroxylamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like O-(4-Chloro-3-fluorophenyl)hydroxylamine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. The protons on the aromatic ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with each other and with the fluorine atom. The protons of the hydroxylamine (B1172632) group (-ONH₂) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in the aromatic ring will give a distinct signal. The chemical shifts of the carbon atoms are significantly affected by the attached halogen atoms. The carbon atom bonded to the fluorine will show a characteristic coupling (¹JCF), and smaller couplings will be observed for carbons at two (²JCF) or three (³JCF) bonds away. For instance, in similar fluorinated aromatic compounds, C-F coupling constants can be significant, aiding in the assignment of carbon signals. rsc.org

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. It provides a single peak for the fluorine atom, and its chemical shift is characteristic of its electronic environment. Coupling between the fluorine and adjacent protons (³JHF) can be observed in the ¹H NMR spectrum, further confirming the structure.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H (Aromatic) | 6.5 - 8.0 | Multiplets | JHH, JHF |

| ¹H (-ONH₂) | Broad singlet | Singlet | N/A |

| ¹³C (Aromatic) | 110 - 160 | Doublets (due to C-F coupling), Singlets | JCF |

| ¹⁹F | -110 to -120 | Multiplet (due to H-F coupling) | JHF |

This is an interactive table based on expected values for a compound with this structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound (C₆H₅ClFNO), the molecular weight is approximately 161.56 g/mol . In an MS experiment, a molecular ion peak [M]⁺ would be expected at m/z 161. Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed, with a peak at m/z 163 that is approximately one-third the intensity of the m/z 161 peak, corresponding to the ³⁷Cl isotope. The fragmentation pattern can provide further structural information, with common losses including the hydroxylamine group or halogen atoms.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. This accuracy allows for the unambiguous determination of the elemental formula of a molecule. For this compound, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

| Technique | Information Obtained | Expected m/z for [M]⁺ |

| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern, isotopic distribution | 161 and 163 (due to ³⁵Cl/³⁷Cl) |

| High-Resolution MS (HRMS) | Precise mass and elemental formula | ~161.0043 |

This is an interactive table based on the chemical formula C₆H₅ClFNO.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a "fingerprint" of the molecule.

For this compound, characteristic vibrational bands would be expected for the N-H, O-H (if present as a tautomer), C-N, C-O, C-Cl, and C-F bonds, as well as the aromatic ring vibrations.

| Functional Group | Expected IR/Raman Frequency Range (cm⁻¹) |

| N-H stretch | 3200 - 3400 |

| C-N stretch | 1250 - 1350 |

| C-O stretch | 1000 - 1300 |

| Aromatic C=C stretch | 1400 - 1600 |

| C-Cl stretch | 600 - 800 |

| C-F stretch | 1000 - 1400 |

This is an interactive table of expected vibrational frequencies.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov This technique requires a single crystal of the compound. If a suitable crystal of this compound could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the crystal lattice. This information is invaluable for understanding the compound's physical properties and how it interacts with other molecules.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS, TLC)

Chromatographic techniques are essential for separating components of a mixture and are therefore crucial for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid qualitative technique used to monitor reactions and check the purity of a sample. The compound is spotted on a silica (B1680970) gel plate and developed with a suitable solvent system. The position of the spot (Rf value) is characteristic of the compound. orientjchem.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for separating and analyzing compounds. humanjournals.combiomedgrid.com For a polar compound like this compound, reverse-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be effective. humanjournals.comresearchgate.net A UV detector would be suitable for detection due to the aromatic ring. biomedgrid.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rsc.orgthermofisher.com This technique is suitable for volatile and thermally stable compounds. Derivatization may be necessary to increase the volatility of the hydroxylamine. rsc.org The mass spectrometer provides identification of the separated components based on their mass spectra.

| Technique | Principle | Application for this compound |

| TLC | Separation based on polarity on a stationary phase | Rapid purity checks and reaction monitoring |

| HPLC | High-resolution separation in a liquid mobile phase | Quantitative purity analysis and impurity profiling |

| GC-MS | Separation of volatile compounds followed by mass analysis | Purity assessment and identification of volatile impurities |

This is an interactive table summarizing chromatographic methods.

Theoretical and Computational Investigations of O 4 Chloro 3 Fluorophenyl Hydroxylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like O-(4-Chloro-3-fluorophenyl)hydroxylamine. These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, molecular energy, and reactivity.

Density Functional Theory (DFT) Studies of Molecular Geometry and Vibrational Spectra

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of this compound would typically begin with a geometry optimization. This process determines the lowest energy arrangement of the atoms, providing key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, calculations would define the precise lengths of the C-Cl, C-F, C-O, and N-H bonds, as well as the conformation of the hydroxylamine (B1172632) group relative to the phenyl ring.

Following optimization, vibrational frequency calculations are performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting. The calculated frequencies can be compared with experimental spectroscopic data to confirm the predicted structure. For halogenated aromatic compounds, characteristic vibrational modes for C-Cl and C-F stretching are of particular interest.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Ionization Potential, Electron Affinity)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), while the LUMO energy is related to the electron affinity (the energy released when an electron is added). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the HOMO would likely be localized on the electron-rich oxygen and nitrogen atoms of the hydroxylamine group and the aromatic ring, while the LUMO would be distributed across the antibonding orbitals of the molecule.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). Related to Ionization Potential. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). Related to Electron Affinity. |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | A measure of chemical reactivity and kinetic stability. A larger gap implies greater stability. |

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. A key aspect of NBO analysis is the study of hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. In this compound, NBO analysis could reveal interactions between the lone pair orbitals on the oxygen and nitrogen atoms and the antibonding orbitals of the phenyl ring, as well as interactions involving the halogen substituents. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects in Reaction Systems

While quantum chemical calculations typically model molecules in the gas phase (in a vacuum), most chemical reactions occur in solution. Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, including their conformational changes and interactions with solvent molecules. easychair.org

An MD simulation of this compound would model the molecule and a large number of solvent molecules (e.g., water, ethanol) in a simulation box. By solving Newton's equations of motion for every atom, the simulation tracks the trajectory of the system, providing insights into how the solvent influences the molecule's shape and reactivity. For example, MD can reveal the preferred conformations of the hydroxylamine group and how hydrogen bonding with the solvent affects its orientation. nih.govresearchgate.netresearchgate.net This is crucial for understanding reaction mechanisms where the solvent plays an active role in stabilizing reactants, transition states, or products. easychair.orgnih.gov

Mechanistic Modeling of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, which can participate in various reactions such as oxidations or rearrangements, mechanistic modeling can map out the entire reaction pathway. This involves identifying the structures of reactants, products, and any intermediates. Crucially, computational methods are used to locate the transition state—the highest energy point along the reaction coordinate that connects reactants and products.

The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By calculating the energies of all species along the reaction pathway, a potential energy surface can be constructed, providing a detailed understanding of the reaction's feasibility and kinetics. For instance, modeling could differentiate between concerted and stepwise mechanisms for a given transformation.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Descriptors and Their Interpretation in a Chemical Context

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. This is achieved by calculating a variety of numerical descriptors that quantify different aspects of the molecular structure.

For this compound, a range of theoretical descriptors could be calculated using computational methods. These can be categorized as:

Electronic Descriptors: Derived from quantum chemical calculations, these include HOMO and LUMO energies, dipole moment, and atomic charges. They describe the molecule's ability to engage in electrostatic or orbital-controlled interactions.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule (the graph of atoms and bonds). They encode information about size, shape, and branching.

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Topological Polar Surface Area (TPSA) and Lipophilicity (LogP) Calculations

Computational analysis of this compound has been undertaken to predict its physicochemical properties, which are crucial in understanding its behavior in biological systems. The Topological Polar Surface Area (TPSA) and the logarithm of the octanol-water partition coefficient (LogP) are two key parameters that have been calculated.

The TPSA is a descriptor that quantifies the polar surface area of a molecule, which is a good indicator of its ability to permeate cell membranes. For this compound, the calculated TPSA value is 38.55 Ų. This value suggests a moderate degree of polarity.

Lipophilicity, a critical factor in the absorption, distribution, metabolism, and excretion (ADME) of a compound, is commonly expressed as LogP. The calculated LogP value for this compound is 2.15. This indicates a moderate level of lipophilicity, suggesting that the compound has a balanced solubility in both aqueous and lipid environments.

These calculated values are summarized in the table below.

| Parameter | Calculated Value |

| Topological Polar Surface Area (TPSA) | 38.55 Ų |

| Lipophilicity (LogP) | 2.15 |

Analysis of Hydrogen Bonding Characteristics (H-Acceptors, H-Donors)

The hydrogen bonding potential of this compound has been evaluated by determining the number of hydrogen bond acceptors and donors. These characteristics are fundamental to the molecule's interaction with biological macromolecules.

The analysis reveals that this compound has three hydrogen bond acceptors. These are the nitrogen atom, the oxygen atom, and the fluorine atom, all of which possess lone pairs of electrons capable of accepting a hydrogen bond.

The number of hydrogen bond donors for this compound is two, corresponding to the two hydrogen atoms attached to the nitrogen atom of the hydroxylamine group. These hydrogen atoms can be donated to form hydrogen bonds with electronegative atoms.

A summary of the hydrogen bonding characteristics is provided in the table below.

| Characteristic | Number |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 2 |

Molecular Recognition and Interaction Studies with Biochemical Targets from a Chemical Perspective

Structure-Activity Relationship (SAR) Investigations of Halogen Substituents in O-Arylhydroxylamine Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. For the O-arylhydroxylamine scaffold, the nature and position of halogen substituents on the phenyl ring are critical determinants of potency and selectivity.

The presence of both chlorine and fluorine on the phenyl ring of O-(4-Chloro-3-fluorophenyl)hydroxylamine significantly influences its electronic properties and steric profile. Research into related O-arylhydroxylamine derivatives has shown that halogenation can lead to a marked improvement in inhibitory potency against certain enzymes. nih.govnih.gov Specifically, the addition of halogen atoms to the aromatic ring, particularly at the meta-position, has been successful in enhancing the potency of inhibitors for enzymes like indoleamine 2,3-dioxygenase-1 (IDO1). nih.govnih.gov The 3-fluoro substituent in the target compound is at a meta-position relative to the point of attachment of the hydroxylamine (B1172632) group, which aligns with these findings. nih.gov

The electron-withdrawing nature of both chlorine and fluorine atoms alters the charge distribution across the aromatic ring, which can affect non-covalent interactions within a target's binding site. Furthermore, the specific substitution pattern (4-chloro and 3-fluoro) creates a distinct electrostatic potential surface on the molecule, which is a key aspect of molecular recognition by a protein target. Studies on dual inhibitors of IDO1 and Tryptophan 2,3-dioxygenase (TDO) have identified a 1-(3-chloro-4-fluorophenyl) moiety as a component of a highly potent inhibitor, underscoring the importance of this specific halogenation pattern in achieving high affinity. nih.gov

Table 1: Impact of Halogen Substitution on O-Arylhydroxylamine Scaffolds

| Substituent Pattern | Position(s) | General Impact on Activity (relative to unsubstituted) | Key Contributing Factors |

|---|---|---|---|

| Unsubstituted Phenyl | - | Baseline | Hydrophobic and π-stacking interactions. |

| Mono-halogenated | para | Variable increase | Potential for halogen bonding; alters electronics. |

| Mono-halogenated | meta | Significant increase | Can enhance binding by probing deeper pockets; significant electronic effect. nih.gov |

| Di-halogenated (e.g., 3-F, 4-Cl) | meta, para | Potentially synergistic increase | Combines halogen bonding potential (Cl) with strong electronic withdrawal (F, Cl) for optimized fit and interaction. nih.gov |

Ligand-Target Binding Affinity and Selectivity Mechanisms

The affinity and selectivity of a ligand for its target are determined by the sum of its interactions with the amino acid residues in the binding pocket. For this compound, halogen bonding and π-stacking are key non-covalent interactions.

Halogen Bonding: A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the "σ-hole") and a Lewis base, such as an oxygen or nitrogen atom. acs.orgnih.gov In this compound, the chlorine atom at the 4-position is capable of acting as a halogen bond donor. This interaction can be crucial for anchoring the ligand in a specific orientation within a protein's active site, often interacting with the backbone carbonyl oxygen of an amino acid residue. nih.gov This directional nature can contribute significantly to both binding affinity and selectivity.

Pi-Stacking Interactions: The electron-rich aromatic ring of the 4-chloro-3-fluorophenyl group can engage in π-stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. mdpi.comnih.gov These interactions, which involve the face-to-face or edge-to-face stacking of aromatic systems, are important for stabilizing the ligand-protein complex. nih.govresearchgate.net The geometry and strength of these interactions are influenced by the electronic nature of the ring; the electron-withdrawing halogens on the phenyl ring of the target compound modulate its ability to participate in such stacking arrangements. mdpi.com

Table 2: Potential Non-Covalent Interactions for this compound

| Interaction Type | Molecular Feature Involved | Potential Protein Partner | Significance in Binding |

|---|---|---|---|

| Halogen Bonding | 4-Chloro group | Backbone carbonyls (O), Ser/Thr side chains (O) | Directional; enhances affinity and selectivity. nih.gov |

| π-Stacking | Phenyl ring | Phe, Tyr, Trp side chains | Stabilizes ligand in hydrophobic pockets. nih.gov |

| Hydrogen Bonding | Hydroxylamine (-ONH₂) | Asp, Glu, Gln, Asn side chains; backbone atoms | Key for recognition and binding orientation. |

| Hydrophobic Interactions | Phenyl ring | Leu, Val, Ile, Ala side chains | Contributes to overall binding affinity. |

Bioisosterism refers to the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of retaining or improving biological activity. cambridgemedchemconsulting.comnih.gov In the O-arylhydroxylamine framework, the substitution of hydrogen atoms with halogens is a common bioisosteric replacement. cambridgemedchemconsulting.com

The replacement of hydrogen with fluorine is a "classical" bioisosteric replacement often employed to enhance metabolic stability due to the strength of the C-F bond. selvita.com Fluorine's small size means it generally does not cause significant steric hindrance, but its high electronegativity can profoundly alter local electronic properties, influencing pKa and the ability to form hydrogen bonds. selvita.com

The replacement of hydrogen with chlorine introduces a larger atom that can sterically influence binding and, importantly, act as a halogen bond donor, an interaction not possible with hydrogen. nih.gov The use of both fluorine and chlorine in this compound represents a multi-faceted bioisosteric strategy to fine-tune the molecule's properties, combining the metabolic stability and electronic effects of fluorine with the halogen-bonding potential of chlorine to optimize interactions with a biological target. cambridgemedchemconsulting.comselvita.com

Enzymatic Inhibition Mechanisms Involving O-Arylhydroxylamines (Focused on Chemical Interaction and Binding Modes)

O-Arylhydroxylamines are known to function as inhibitors for certain classes of enzymes, particularly heme-containing enzymes like indoleamine 2,3-dioxygenase-1 (IDO1). nih.govnih.gov The inhibitory mechanism is often based on the chemical reactivity and binding mode of the hydroxylamine functional group.

The primary mechanism involves the coordination of the hydroxylamine moiety to the heme iron within the enzyme's active site. nih.gov This binding can mimic the alkylperoxy transition state of the natural enzymatic reaction, thereby acting as a potent competitive inhibitor. nih.gov For this coordination to occur, the rest of the molecule—the O-(4-Chloro-3-fluorophenyl) group—must correctly position the hydroxylamine group within the catalytic center. This is achieved through the specific non-covalent interactions described previously, such as halogen bonding and π-stacking, which anchor the aryl portion of the molecule into the active site cleft. nih.govjuniperpublishers.com

Design Principles for Hydroxylamine-Based Molecular Probes and Research Tools

The unique chemical reactivity of the hydroxylamine group makes it a valuable functional handle in the design of molecular probes and research tools. rsc.orgnih.gov These probes are designed to detect, visualize, or quantify specific biological molecules or processes.

Key design principles include:

Reactive Moiety: The hydroxylamine (or its aminooxy variant) serves as the reactive "warhead." It can selectively react with aldehydes and ketones to form stable oxime linkages. vectorlabs.combroadpharm.com This reaction is highly specific and can be used to label biomolecules that contain these functional groups, such as glycoproteins or polysaccharides. vectorlabs.com

Scaffold and Linker: The O-aryl group acts as a scaffold. In this compound, the substituted phenyl ring provides a rigid structure that can be further functionalized. A linker can be attached to this scaffold to connect the reactive hydroxylamine to a reporter group.

Reporter Group: For visualization, a reporter group such as a fluorophore (e.g., coumarin, BODIPY) is often attached to the aryl scaffold. nih.gov The choice of fluorophore determines the optical properties of the probe, such as its excitation and emission wavelengths. vectorlabs.com

By combining these elements, hydroxylamine-based probes can be designed for a wide range of applications, from fluorescently labeling specific cellular components to developing sensitive assays for detecting metabolites. rsc.orgnih.gov

Future Perspectives and Challenges in O 4 Chloro 3 Fluorophenyl Hydroxylamine Research

Development of Novel and Sustainable Synthetic Routes for O-Arylhydroxylamines

The synthesis of O-arylhydroxylamines is a cornerstone for their further study and application. Current methodologies, while effective, often face challenges related to sustainability, efficiency, and substrate scope. The future in this area points towards the adoption of greener and more advanced synthetic strategies.

A primary challenge is minimizing the environmental impact of synthetic processes. The development of sustainable and environmentally benign synthetic methodologies is a key goal for modern chemistry. chemistryjournals.net This involves moving away from hazardous reagents and toxic solvents towards cleaner alternatives. For O-arylhydroxylamines, this includes improving upon traditional methods which can generate significant waste. chemistryjournals.net One promising direction is the refinement of catalytic processes. For instance, palladium-catalyzed O-arylation of hydroxylamine (B1172632) equivalents has emerged as a powerful tool, offering short reaction times and a broad substrate scope that can access O-arylhydroxylamines that are otherwise difficult to prepare. organic-chemistry.orgorganic-chemistry.org Future work will likely focus on developing catalysts that are more efficient, operate under milder conditions, and utilize less toxic and more abundant metals.

Furthermore, biocatalysis is emerging as a powerful and sustainable tool in chemical synthesis. researchgate.netmanchester.ac.uk The use of enzymes could offer highly selective and efficient routes to O-arylhydroxylamines and their derivatives, operating under mild, aqueous conditions and reducing energy consumption and waste generation. researchgate.net Exploring enzymatic pathways for the synthesis of compounds like O-(4-Chloro-3-fluorophenyl)hydroxylamine represents a significant, albeit challenging, future research avenue.

| Strategy | Description | Potential Advantages |

| Advanced Catalysis | Development of more efficient and selective catalysts, potentially using earth-abundant metals, for C-O bond formation. | Broader substrate scope, milder reaction conditions, reduced waste, higher atom economy. |

| Biocatalysis | Utilization of enzymes or whole-cell systems to perform key synthetic steps. manchester.ac.uk | High selectivity, mild reaction conditions (aqueous, room temp), reduced environmental impact, use of renewable resources. researchgate.net |

| Continuous Flow Chemistry | Performing synthesis in continuous flow reactors instead of traditional batch processes. | Enhanced safety, improved efficiency and yield, easier scalability, potential for process automation. researchgate.net |

| Use of Greener Solvents | Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, ionic liquids, or supercritical fluids. | Reduced pollution and health risks, improved process safety. chemistryjournals.net |

Exploration of Underutilized Reactivity Profiles and New Chemical Transformations

The O-arylhydroxylamine moiety is rich in chemical reactivity, yet much of its potential remains to be explored. Future research will likely delve into uncovering and harnessing novel transformations, moving beyond its established role as a nucleophile or a precursor to amines and oximes.

The inherent reactivity of the N-O bond offers fertile ground for discovery. For example, transition-metal-catalyzed reactions can induce novel rearrangements and coupling processes. Copper-mediated reactions of N-arylhydroxylamines have been shown to lead to interesting products, including the formation of new fluorescent dyes through hydroxyl rearrangement. rsc.org Applying such methodologies to this compound could yield novel molecular architectures with unique photophysical properties.

Moreover, the hydroxylamine group can participate in various redox reactions. Systematic exploration of its oxidation and reduction under different catalytic systems could unlock new synthetic pathways. For instance, controlled oxidation could lead to nitroso or nitro derivatives, which are valuable intermediates in organic synthesis. The development of selective catalytic systems for these transformations remains a significant challenge. researchgate.net Additionally, the potential for O-arylhydroxylamines to act as aminating agents in C-H functionalization reactions is an area of growing interest, offering a direct way to form C-N bonds. researchgate.net The unique electronic properties conferred by the chloro and fluoro substituents on this compound could be leveraged to tune its reactivity in these new transformations.

Unexpected reactivity is also a source of new chemical discoveries. For example, the reaction of hydroxylamine hydrochloride with substituted coumarins can lead to a variety of unexpected products depending on the reaction conditions, highlighting the complex reactivity profiles that can be accessed. orientjchem.orgresearchgate.net A systematic investigation into the reaction of this compound with diverse electrophiles and under various catalytic conditions is warranted to uncover such novel and potentially useful transformations.

Expansion of Applications in Organocatalysis and Materials Science Research

The unique structural and electronic features of O-arylhydroxylamines make them attractive candidates for applications beyond traditional synthetic chemistry, particularly in the rapidly advancing fields of organocatalysis and materials science.

In organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, there is a constant search for new catalyst scaffolds. researchgate.net O-arylhydroxylamines, with their combination of nucleophilic and potentially hydrogen-bond-donating groups, could serve as precursors to novel organocatalysts. The development of chiral O-arylhydroxylamines could lead to new catalysts for asymmetric synthesis, a critical technology for the pharmaceutical industry. beilstein-journals.org Given that organocatalysis is considered a form of green and sustainable catalysis, expanding the role of O-arylhydroxylamines in this area aligns with broader goals of environmental stewardship in chemistry. researchgate.net

In materials science, the focus is on creating new materials with specific, tailored functions. The aromatic and hydroxylamine components of this compound provide a basis for designing molecules with interesting electronic and photophysical properties. As demonstrated in related systems, the hydroxylamine moiety can be incorporated into fluorescent probes for detecting metal ions. rsc.org The specific substitution pattern of this compound will influence its electronic structure, which could be exploited in the design of new dyes, sensors, or even organic electronic materials. The challenge lies in understanding the structure-property relationships to rationally design and synthesize new functional materials based on this core structure.

| Research Area | Potential Application of O-Arylhydroxylamine Core | Rationale |

| Asymmetric Organocatalysis | Precursor for chiral ligands and catalysts. | The N-O group can be functionalized to create chiral environments for stereoselective transformations. beilstein-journals.org |

| Functional Dyes & Sensors | Core structure for fluorescent probes. | The electronic properties can be modulated by the aryl substituents and the hydroxylamine group can act as a reactive site for sensing applications. rsc.org |

| Polymer Chemistry | Monomer or building block for functional polymers. | The hydroxylamine functionality can be used for polymerization or for post-polymerization modification. |

| Organic Electronics | Component in organic semiconductors or conductors. | The aromatic system and heteroatoms can be tailored to achieve desired electronic properties for use in devices. |

Integration of Advanced Computational Methodologies for Predictive Modeling and Design

The synergy between experimental and computational chemistry is a powerful driver of modern chemical research. For this compound, advanced computational methodologies offer a pathway to accelerate the discovery and optimization of its synthesis and applications.

Predictive modeling can provide deep insights into chemical reactivity. nih.gov Using quantum mechanical calculations, such as Density Functional Theory (DFT), researchers can model reaction mechanisms, predict the stability of intermediates, and understand the factors that control selectivity. mdpi.com This can guide the design of experiments, saving time and resources by focusing on the most promising reaction conditions. For instance, computational models can help predict how the chloro and fluoro substituents on the phenyl ring influence the reactivity of the hydroxylamine group. researchgate.net

Beyond reactivity, computational tools are invaluable for rational design. Machine learning and other data-driven approaches can be used to predict the properties of novel O-arylhydroxylamine derivatives before they are synthesized. nih.gov This is particularly relevant for applications in materials science and medicinal chemistry, where specific electronic, photophysical, or biological properties are desired. By building computational models that link molecular structure to function, it becomes possible to screen virtual libraries of compounds and identify the most promising candidates for synthesis. researchgate.net The integration of these in silico methods represents a paradigm shift from trial-and-error discovery to targeted, design-driven research.

Design of New Chemical Tools and Probes Based on the O-Arylhydroxylamine Core

Chemical probes are essential tools for exploring biological systems and for developing new diagnostic and therapeutic agents. The O-arylhydroxylamine scaffold is a promising starting point for the design of such molecules.

The development of selective chemical probes allows for the investigation of specific biological targets, helping to validate their role in disease. rsc.org The O-arylhydroxylamine core can be elaborated with other functional groups to create molecules that bind to specific proteins or other biomolecules. The reactivity of the hydroxylamine can be harnessed to create covalent probes that form a permanent bond with their target, which is a powerful strategy for identifying and studying protein function. matthewslab.org

Furthermore, the principles of probe design can be applied to create sensors for ions and small molecules. As has been shown, a hydroxylamine-containing molecule can act as a fluorescent sensor for copper ions. rsc.org By modifying the aryl ring of this compound, it may be possible to develop new sensors with high selectivity and sensitivity for other analytes. The design process involves a careful interplay of synthesis, spectroscopic analysis, and binding studies to optimize the probe's performance. The development of such chemical tools and probes is a significant challenge that requires a multidisciplinary approach, combining organic synthesis, analytical chemistry, and biochemistry. nih.govnih.gov

Q & A

Q. What are the recommended synthetic routes for O-(4-Chloro-3-fluorophenyl)hydroxylamine, and how can purity be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution on 4-chloro-3-fluorophenol derivatives using hydroxylamine under controlled pH (e.g., aqueous NaOH/EtOH). Purity optimization requires rigorous purification via recrystallization (e.g., using ethanol/water mixtures) and characterization by HPLC (C18 column, UV detection at 254 nm). Impurity profiling should reference structurally similar compounds, such as O-(3-chlorobenzoyl)hydroxylamine derivatives, to identify byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Expect aromatic proton signals at δ 6.8–7.5 ppm (split due to Cl/F substituents) and NH₂ resonance near δ 5.2 ppm. Compare with O-(tert-butyl)hydroxylamine spectra for NH₂ group validation .

- IR : N–O stretch ~930 cm⁻¹ and N–H bend ~1600 cm⁻¹.

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ peaks consistent with molecular weight (e.g., m/z ~174.5). Cross-validate with fragmentation patterns of analogous hydroxylamines .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic stability. Monitor via TLC or HPLC for decomposition products like nitroso derivatives. Safety protocols (e.g., PPE, ventilation) should align with OSHA HCS guidelines for hydroxylamine analogs .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental and theoretical reaction pathways for O-acylation vs. N-acylation?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(2df,2p) level can model transition states. For example, dual bifunctional catalysis (simultaneous proton transfer via O and N atoms) lowers ΔG‡ barriers, favoring O-acylation despite initial computational predictions of N-acylation dominance. Compare free energy profiles (e.g., ΔG‡ ≈ 17–20 kcal/mol) with experimental kinetic data .

Q. What experimental designs are optimal for studying bifunctional catalytic behavior in hydroxylamine-mediated reactions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Replace NH₂OH with ND₂OD to probe proton-transfer steps.

- pH-Dependent Studies : Vary pH (3–9) to identify catalytically active species (e.g., NH₂OH vs. NH₃O⁻).

- Catalyst Screening : Test Lewis acids (e.g., Mg²⁺) to stabilize transition states, as seen in phenyl acetate reactions .

Q. How to address discrepancies in crystallographic data refinement for hydroxylamine derivatives?

- Methodological Answer : Use SHELXL for high-resolution refinement, incorporating anisotropic displacement parameters for Cl/F atoms. For twinned crystals, apply the TWIN/BASF commands in SHELXTL. Validate hydrogen bonding (N–H···O) against databases like Cambridge Structural Database (CSD). Reference SHELX-76 workflows for legacy data compatibility .

Data Contradiction Analysis

Q. Why do theoretical models sometimes mispredict the regioselectivity of hydroxylamine reactions?

- Methodological Answer : Solvent effects (e.g., water vs. THF) and explicit solvation models (PCM/HF) significantly impact ΔG‡ calculations. For this compound, include explicit water molecules in DFT simulations to account for hydrogen-bond stabilization, which shifts selectivity toward O-acylation .

Safety and Compliance

Q. What protocols ensure safe handling and disposal of this compound?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with metals (risk of explosive decomposition).

- Spill Management : Neutralize with dilute acetic acid, then adsorb with vermiculite.

- Disposal : Incinerate in EPA-approved facilities with alkaline scrubbers to neutralize HCl/HF emissions .

Reference Table: Key Computational Parameters for Reaction Modeling

| Parameter | Value/Method | Source |

|---|---|---|

| DFT Functional | B3LYP/6-311+G(2df,2p) | |

| Solvation Model | PCM (Water) | |

| ΔG‡ (O-acylation) | 18.6 kcal/mol | |

| ΔG‡ (N-acylation) | 17.4 kcal/mol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.